An In-Depth Technical Guide to 1-Octadecanethiol: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Octadecanethiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecanethiol (ODT), a long-chain alkanethiol, is a pivotal molecule in the fields of surface science, nanotechnology, and materials science. Its molecular structure, comprising a long hydrophobic alkyl chain and a sulfur-containing thiol headgroup, allows for the formation of highly ordered, self-assembled monolayers (SAMs) on various metallic surfaces. This unique characteristic has led to its widespread use in modifying surface properties, functionalizing nanoparticles, and developing advanced materials for a range of applications, including biosensing, electronics, and drug delivery. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to 1-octadecanethiol.
Chemical Structure and Identification
1-Octadecanethiol is an organic compound with the chemical formula CH₃(CH₂)₁₇SH. The molecule consists of an 18-carbon alkyl chain attached to a thiol functional group (-SH).
| Identifier | Value |
| Chemical Formula | C₁₈H₃₈S[1] |
| Molecular Weight | 286.56 g/mol [2][3] |
| CAS Number | 2885-00-9[2][3] |
| Synonyms | Stearyl mercaptan, Octadecyl mercaptan, n-Octadecyl mercaptan, 1-Mercaptooctadecane[1][4] |
Physicochemical Properties
1-Octadecanethiol is a white, waxy solid with a characteristic strong and unpleasant odor.[1] Its physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid or powder[1] |
| Melting Point | 29-34 °C (84-93 °F)[1] |
| Boiling Point | 204-210 °C (399-410 °F) at 11 mmHg[3] |
| Density | 0.847 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like ethanol, toluene, and chloroform. |
| Vapor Pressure | <0.5 hPa at 20 °C |
Chemical Properties
| Property | Description |
| Reactivity | The thiol group is the most reactive part of the molecule, readily forming a strong covalent bond with noble metal surfaces, particularly gold, through a thiol-gold linkage (Au-S).[5] |
| Stability | Stable under normal conditions. |
| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, and reactive metals. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-octadecanethiol and the formation and characterization of self-assembled monolayers.
Synthesis of 1-Octadecanethiol
A common method for the synthesis of 1-octadecanethiol involves the reaction of 1-bromooctadecane with a sulfur source, such as thiourea, followed by hydrolysis.
Materials:
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1-Bromooctadecane
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Thiourea
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Ethanol
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Thiouronium Salt Formation: Dissolve 1-bromooctadecane and a molar equivalent of thiourea in ethanol. Reflux the mixture for several hours. The thiouronium salt will precipitate upon cooling.
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Hydrolysis: Collect the precipitate by filtration and resuspend it in an aqueous solution of sodium hydroxide. Heat the mixture to hydrolyze the thiouronium salt to 1-octadecanethiol.
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Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid. Extract the product into diethyl ether.
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Drying and Purification: Wash the ether extract with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure or recrystallization.
Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface
The formation of a 1-octadecanethiol SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold.
Materials:
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Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
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1-Octadecanethiol
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Absolute ethanol (spectroscopic grade)
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Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 1-octadecanethiol in absolute ethanol.
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Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Characterization of 1-Octadecanethiol SAMs
The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.
1. Contact Angle Goniometry:
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Principle: Measures the contact angle of a liquid droplet on the surface, which indicates the surface's hydrophobicity. A well-ordered ODT SAM should be highly hydrophobic.
-
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
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Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.
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A high contact angle (>110°) is indicative of a well-formed, dense ODT monolayer.
-
2. Spectroscopic Ellipsometry:
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Principle: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
-
Procedure:
-
Obtain a reference spectrum from the bare gold substrate.
-
Measure the ellipsometric parameters (Ψ and Δ) for the SAM-coated substrate over a range of wavelengths and angles of incidence.
-
Model the data using appropriate software, typically assuming a Cauchy model for the organic layer, to determine the thickness of the ODT monolayer. The expected thickness is around 2.1-2.5 nm.
-
3. Atomic Force Microscopy (AFM):
-
Principle: A sharp tip is scanned across the surface to generate a high-resolution topographical image. It can be used to assess the smoothness and homogeneity of the SAM.
-
Procedure:
-
Mount the SAM-coated substrate on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode to minimize damage to the monolayer.
-
Scan the desired area and acquire the topography and phase images. A well-formed SAM will exhibit a smooth, uniform surface.
-
4. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: Analyzes the elemental composition and chemical states of the surface by measuring the kinetic energy of photoelectrons emitted upon X-ray irradiation.
-
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, S 2p, and Au 4f regions. The presence of a strong S 2p signal confirms the presence of the thiol, and the binding energy can indicate the formation of a thiolate bond to the gold surface.
-
5. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules and thus their orientation and packing.
-
Procedure:
-
Use a grazing angle reflection-absorption setup for enhanced sensitivity to the monolayer.
-
Acquire a background spectrum from a bare gold substrate.
-
Acquire the spectrum of the SAM-coated substrate.
-
Analyze the positions and intensities of the C-H stretching modes (around 2850-2960 cm⁻¹) to assess the order and packing of the alkyl chains.
-
Applications in Nanotechnology and Drug Delivery
1-Octadecanethiol is extensively used to functionalize nanoparticles, particularly gold nanoparticles (AuNPs), to improve their stability, solubility, and biocompatibility. The hydrophobic nature of the ODT monolayer can be utilized to create drug delivery vehicles for hydrophobic drugs.
Functionalization of Gold Nanoparticles
Procedure:
-
Synthesis of AuNPs: Synthesize gold nanoparticles using a standard method, such as the citrate reduction of chloroauric acid.
-
Ligand Exchange: Add a solution of 1-octadecanethiol in a suitable solvent (e.g., ethanol) to the AuNP colloid.
-
Incubation: Allow the mixture to stir for several hours to facilitate the exchange of the citrate ligands with 1-octadecanethiol on the nanoparticle surface.
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Purification: Purify the ODT-functionalized AuNPs by centrifugation and washing with ethanol to remove excess thiol and displaced ligands.
Role in Drug Delivery
The hydrophobic shell created by the ODT monolayer on nanoparticles can serve as a reservoir for hydrophobic drugs. This approach can enhance the solubility and bioavailability of such drugs. Furthermore, the surface of the ODT layer can be further modified to attach targeting ligands for site-specific drug delivery.
Safety and Handling
1-Octadecanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] It is a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1-Octadecanethiol is a versatile and indispensable molecule in surface science and nanotechnology. Its ability to form well-ordered self-assembled monolayers provides a powerful tool for tailoring the properties of surfaces and nanoparticles. The experimental protocols outlined in this guide offer a foundation for researchers and scientists to effectively utilize 1-octadecanethiol in a variety of applications, from fundamental surface studies to the development of advanced drug delivery systems. A thorough understanding of its properties and handling requirements is crucial for its safe and effective use in the laboratory.
